Tpl2 Kinase Inhibitor (CAS 871307-18-5), structurally identified as a 1,7-naphthyridine-3-carbonitrile derivative, is a cell-permeable, reversible, and ATP-competitive small molecule. It serves as a benchmark standard for the targeted pharmacological blockade of Tumor Progression Locus 2 (Tpl2/MAP3K8/Cot) [1]. With a primary biochemical IC50 of 50 nM against Tpl2, this compound is procured primarily to isolate MAP3K8-dependent inflammatory and oncogenic signaling nodes from broader mitogen-activated protein kinase (MAPK) cascades [1]. Its high solubility in standard organic solvents (e.g., DMSO up to 10 mg/mL) and established cell permeability make it a highly processable precursor for both isolated cell-based assays and complex ex vivo human whole blood models .
MAP3K8 (Tpl2) – MEK – ERK signaling studies
Cell-permeable; human monocyte and whole blood TNF-α models
Measurable selectivity over EGFR, MEK, p38, Src, PKC
Buyers attempting to study or block the TLR/IL-1R inflammatory axis often default to broad-spectrum p38 inhibitors (e.g., SB203580) or downstream MEK1/2 inhibitors (e.g., U0126). However, substituting CAS 871307-18-5 with these downstream agents fails because Tpl2 acts as a specific upstream integration node that controls both MEK-dependent and MEK-independent (e.g., NF-κB p105 processing) pathways [1]. MEK inhibitors merely block the ERK branch, missing parallel Tpl2-driven inflammatory cascades, and frequently trigger paradoxical MAPK hyperactivation in RAS-mutant models [2]. Furthermore, compared to unoptimized generic quinoline-3-carbonitriles, this specific 1,7-naphthyridine derivative provides a quantified >800-fold selectivity window over MEK, ensuring that observed phenotypic changes are strictly driven by MAP3K8 blockade rather than off-target kinase toxicity [3].
Biochemical Tpl2 inhibition varies >30-fold among chemical series; data should be verified per analog
Off-target EGFR selectivity differs substantially; earlier quinoline leads showed poor selectivity
Cellular activity in whole blood assays reflects variable plasma protein binding; ex vivo potency may shift
Tpl2 Kinase Inhibitor (CAS 871307-18-5) demonstrates an IC50 of 50 nM against Tpl2, while maintaining an IC50 of >40 µM for MEK, 110 µM for MK2, 180 µM for p38, and >400 µM for Src and PKC[1]. This yields a >800-fold to >7000-fold selectivity window against closely related in-class kinases.
| Evidence Dimension | Biochemical IC50 (Kinase Selectivity) |
| Target Compound Data | 50 nM (Tpl2) |
| Comparator Or Baseline | MEK (>40,000 nM) and p38 (180,000 nM) |
| Quantified Difference | >800x selectivity over MEK; 3600x selectivity over p38 |
| Conditions | Cell-free ATP-competitive kinase assay |
Procurement of this specific compound guarantees that downstream readouts are not confounded by direct MEK or p38 blockade, which is critical for precise pathway mapping.
When transitioning from isolated cell cultures to complex physiological environments, many small molecules suffer severe efficacy drop-offs due to protein binding. CAS 871307-18-5 inhibits LPS-induced TNF-alpha production with an IC50 of 700 nM in primary human monocytes, and maintains potent activity with an IC50 of 8.5 µM in human whole blood [1].
| Evidence Dimension | IC50 for LPS-induced TNF-alpha suppression |
| Target Compound Data | 8.5 µM in human whole blood |
| Comparator Or Baseline | 700 nM in isolated primary human monocytes |
| Quantified Difference | ~12-fold shift in IC50 when moving to a 100% serum/whole blood environment |
| Conditions | LPS-stimulated primary human monocytes vs. LPS-stimulated human whole blood |
This predictable and quantified shift allows assay developers to accurately dose translational whole-blood models without requiring extensive empirical reformulation.
Unlike irreversible covalent kinase inhibitors that permanently disable target proteins and complicate temporal studies, CAS 871307-18-5 acts as a reversible, ATP-competitive inhibitor . This allows researchers to perform transient blockade and washout experiments to study the recovery kinetics of the Tpl2-dependent COX-2/Prostaglandin E2 axis or TNF-alpha secretion [1].
| Evidence Dimension | Target binding mechanism |
| Target Compound Data | Reversible, ATP-competitive binding |
| Comparator Or Baseline | Irreversible pan-kinase inhibitors (covalent binders) |
| Quantified Difference | Enables dynamic pathway recovery post-washout compared to 0% recovery for irreversible agents |
| Conditions | Live-cell temporal signaling assays |
Reversibility is a mandatory procurement criterion for laboratories conducting dynamic, time-course signaling recovery experiments rather than simple endpoint cytotoxicity assays.
Due to its quantified 8.5 µM IC50 in whole blood, this compound is the preferred procurement choice for translational immunology labs testing the suppression of LPS-induced TNF-alpha in complex, high-protein environments prior to in vivo model selection[1].
In molecular biology workflows investigating TLR or IL-1R signaling, researchers use this inhibitor (at ~50-500 nM) to selectively block Tpl2 without directly inhibiting MEK or p38. This allows for the precise mapping of parallel inflammatory branches (such as NF-κB p105 processing) that would be obscured by broad downstream MEK inhibitors [2].
In KRAS-mutant pancreatic ductal adenocarcinoma (PDAC) or acute myeloid leukemia (AML) models where standard BRAF/MEK inhibitors cause paradoxical hyperactivation of the MAPK cascade, this Tpl2 inhibitor is utilized to block the autocrine IL-1β/Tpl2 inflammatory loop, suppressing both MAPK and NF-κB survival signals simultaneously[3].